Cyclododecane-1,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclododecane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-7-5-3-1-2-4-6-8-12(14)10-9-11/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPKIQTLFXNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCC(=O)CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecane-1,4-dione can be synthesized through several methods. One common approach involves the oxidation of cyclododecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective formation of the diketone.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes. The trimerization of butadiene to form cyclododecatriene, followed by hydrogenation, is a key step in the production of cyclododecane, which can then be oxidized to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclododecane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Cyclododecanedioic acid.
Reduction: Cyclododecanol.
Substitution: Various substituted cyclododecanes depending on the nucleophile used.
Scientific Research Applications
Synthesis and Properties
Cyclododecane-1,4-dione is synthesized through various methods, often involving the oxidation of cyclododecane or its derivatives. The compound exhibits unique structural properties due to its cyclic diketone configuration, which influences its reactivity and interaction with other molecules.
Pharmaceutical Applications
This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules.
Case Study: Synthesis of Antimalarial Agents
A notable application involves the preparation of 1,1-dihydroperoxy-cyclododecane (DOD), derived from this compound. DOD has been utilized as an oxidizer in the synthesis of antimalarial agents, showcasing the compound's relevance in drug development .
Material Science Applications
The compound is also explored for its potential use in materials science, especially in polymer chemistry.
Polymerization Processes
This compound can undergo polymerization reactions leading to the formation of novel polymeric materials. For example, its derivatives are used in ring-opening polymerization processes to create lactams that are precursors for nylon production .
Catalytic Applications
This compound plays a role as a catalyst or a catalyst precursor in various chemical reactions.
Example: Catalytic Activity
Research indicates that cyclododecane derivatives can act as effective catalysts in organic transformations. For instance, they have been employed in the Beckmann rearrangement process to convert ketones into amides .
Data Tables
The following tables summarize key findings related to the applications and properties of this compound.
Mechanism of Action
The mechanism by which cyclododecane-1,4-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Key Differences :
- Ring Size and Strain : Cyclohexan-1,4-dione (six-membered ring) exhibits lower ring strain compared to five-membered imidazolidin-2,4-diones, affecting their stability and reactivity.
- Synthetic Pathways: Cyclohexan-1,4-dione derivatives are formed through multi-component reactions, while imidazolidin-2,4-diones require amino acid intermediates and stepwise cyclization .
Physicochemical and Electronic Properties
Pyran-2,4-dione derivatives (e.g., compounds 2a and 2b) exhibit polarity and dipole moments influenced by substituents. For instance, compound 2a has a higher dipole moment than 2b due to electronic effects from the β-enamino group . Imidazolidin-2,4-diones display varied electronic properties based on aryl substituents (e.g., methoxy, ethyl, or isopropyl groups), which modulate their pharmacological activity .
Comparative Data Table :
Biological Activity
Cyclododecane-1,4-dione is a cyclic diketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important synthetic intermediate in the development of various bioactive molecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
This compound can be synthesized through several methods, including oxidation of cyclododecanone and other cyclododecane derivatives. The synthesis typically involves the use of oxidizing agents such as potassium permanganate or ozone, which facilitate the conversion of cyclododecanone into the diketone form. This compound acts as a precursor for various derivatives that exhibit significant biological activities.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
- Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, indicating its potential to scavenge free radicals and reduce oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | Disk diffusion method against Staphylococcus aureus and Pseudomonas aeruginosa | Inhibition zones were observed, indicating effectiveness. |
| Anti-inflammatory | Carrageenan-induced paw edema model | Significant reduction in edema compared to control. |
| Antioxidant | DPPH radical scavenging assay | IC50 values indicated strong scavenging activity. |
Detailed Research Findings
- Antimicrobial Studies : A study published in 2020 evaluated the antibacterial effects of this compound against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics .
- Anti-inflammatory Mechanism : In a carrageenan-induced paw edema model, this compound demonstrated notable anti-inflammatory activity by reducing paw swelling significantly compared to controls .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays where this compound exhibited strong scavenging activity with an IC50 value lower than many known antioxidants .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in its biological activities. Docking simulations suggest that the compound binds effectively to sites on enzymes associated with inflammation and microbial resistance .
Q & A
Basic Research Questions
What are the recommended methodologies for synthesizing Cyclododecane-1,4-dione, and how can reaction conditions be optimized?
This compound can be synthesized via oxidation of cyclododecane derivatives or cyclization of linear precursors. For example:
- Oxidative methods : Use strong oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled acidic conditions to selectively oxidize cyclododecane to the 1,4-dione isomer. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation.
- Cyclization approaches : Employ Friedel-Crafts acylation or diketone-forming reactions with α,ω-diesters, followed by ring-closing metathesis (RCM) to form the 12-membered ring .
- Optimization : Use design of experiments (DoE) to vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Grubbs catalyst for RCM) to maximize yield and purity.
Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the diketone structure. For example, ketone carbons appear at ~200–210 ppm in ¹³C NMR, while adjacent protons show deshielding .
- Infrared Spectroscopy (IR) : Strong absorption bands at ~1700–1750 cm⁻¹ confirm C=O stretching of the diketone groups .
- X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive proof of the 1,4-dione configuration and ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
What safety protocols should be followed when handling this compound in the laboratory?
- Ventilation : Work in a fume hood to minimize inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .
- Spill Management : Avoid water contact (to prevent spreading). Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Ecotoxicology : Prevent environmental release, as cyclic ketones may exhibit long-term aquatic toxicity .
Advanced Research Questions
How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?
- Source validation : Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed studies over vendor catalogs .
- Experimental replication : Reproduce synthesis and purification steps (e.g., recrystallization solvents, drying temperatures) to identify batch-specific variations .
- Advanced characterization : Use differential scanning calorimetry (DSC) to determine precise melting points and thermogravimetric analysis (TGA) to assess thermal stability .
What computational strategies are effective for predicting this compound’s reactivity in organic transformations?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the diketone’s electron-deficient carbonyl groups may favor aldol condensations .
- Molecular Dynamics (MD) : Simulate ring flexibility to evaluate steric effects in macrocyclic reactions. The 12-membered ring’s conformational mobility could influence regioselectivity .
- Solvent modeling : Use COSMO-RS to optimize solvent selection for reactions (e.g., polar aprotic solvents for ketone activation) .
How can researchers address unexpected byproducts in this compound-mediated syntheses?
- Mechanistic studies : Employ tandem mass spectrometry (MS/MS) or isotopic labeling to trace byproduct formation pathways. For example, over-oxidation might generate carboxylic acid derivatives .
- In-situ monitoring : Use real-time techniques like ReactIR to detect intermediates and adjust reaction parameters (e.g., temperature, stoichiometry) .
- Byproduct isolation : Scale-up the reaction and purify byproducts via flash chromatography. Characterize structures using NMR and HRMS to revise mechanistic models .
What strategies are recommended for incorporating this compound into supramolecular or polymer systems?
- Coordination chemistry : Utilize the diketone’s Lewis basicity to form metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺ or Fe³⁺). Monitor coordination via UV-Vis and EPR spectroscopy .
- Polymer precursors : Engage in polycondensation reactions with diamines or diols to synthesize polyketones. Optimize molecular weight using gel permeation chromatography (GPC) .
- Crosslinking : Investigate photochemical [2+2] cycloaddition of the diketone’s carbonyl groups to create rigid polymer networks. Analyze crosslink density via swelling experiments .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
